5-hydroxypent-2-ynoic Acid
Description
5-Hydroxypent-2-ynoic acid (CAS: 54620-70-1) is a carboxylic acid characterized by a terminal triple bond (alkynyl group) at the C2 position and a hydroxyl group at C3. Its molecular formula is C₅H₆O₃, with a molar mass of 114.1 g/mol and a predicted pKa of 2.48, indicating moderate acidity . The compound exhibits a melting point of 54–56°C and a boiling point of 325.2±25.0°C . Its triple bond introduces significant electron-withdrawing effects, influencing its reactivity and interactions in synthetic applications, such as propargylation reactions .
Properties
IUPAC Name |
5-hydroxypent-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8/h6H,2,4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWEEYWBFNZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypent-2-ynoic acid typically involves the hydroxylation of pent-2-yne. One common method includes the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the hydroxylated product .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydroxylation of pent-2-yne using metal catalysts. This method is advantageous due to its scalability and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxopent-2-ynoic acid.
Reduction: The triple bond can be reduced to form 5-hydroxypentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the triple bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 5-Oxopent-2-ynoic acid.
Reduction: 5-Hydroxypentanoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Hydroxypent-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-hydroxypent-2-ynoic acid involves its interaction with specific molecular targets. The hydroxyl group and the triple bond play crucial roles in its reactivity. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key metabolic pathways in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on functional group variations (e.g., alkynes vs. alkenes, substituent effects) and structural analogs.
5-Hydroxypent-2-enoic Acid
- Molecular Formula : C₅H₈O₃
- Molar Mass : 116.12 g/mol
- Key Differences: Contains a double bond (C2–C3) instead of a triple bond. Higher predicted pKa (~4–5 for enoic acids) compared to 5-hydroxypent-2-ynoic acid (pKa 2.48), reflecting reduced acidity due to weaker electron withdrawal . Reactivity: The double bond is less reactive toward electrophilic additions compared to the triple bond in ynoic acids.
5-(4-Chloro-phenyl)-3-phenyl-pent-2-enoic Acid
- Molecular Formula : C₁₈H₁₅ClO₂
- Molar Mass : 298.77 g/mol
- Key Differences: Aromatic substituents (4-chlorophenyl and phenyl groups) at C3 and C5 increase steric bulk and hydrophobicity. The electron-withdrawing chlorine atom enhances acidity compared to non-substituted enoic acids but remains less acidic than ynoic acids . Applications: Likely used in pharmaceutical intermediates due to aromatic moieties.
(E)-3-Methyl-5-phenylpent-2-enoic Acid
- Molecular Formula : C₁₃H₁₄O₂
- Molar Mass : 202.25 g/mol
- Key Differences: Branched methyl group at C3 and a phenyl group at C5 alter solubility and stereochemistry. The conjugated double bond (E-configuration) stabilizes the molecule, reducing reactivity compared to ynoic acids .
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Molecular Formula : C₂₃H₂₂O₅
- Molar Mass : 378.42 g/mol
- Key Differences: Ester derivatives of ynoic acids with bulky diphenyl groups. Used in homopropargyl alcohol synthesis and alkynylation reactions due to the triple bond’s reactivity .
Comparative Data Table
| Compound | Molecular Formula | Molar Mass (g/mol) | pKa | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₅H₆O₃ | 114.1 | 2.48 | 54–56 | Triple bond (C2), hydroxyl (C5) |
| 5-Hydroxypent-2-enoic acid | C₅H₈O₃ | 116.12 | ~4–5 | Not reported | Double bond (C2), hydroxyl (C5) |
| 5-(4-Chloro-phenyl)-3-phenylpent-2-enoic acid | C₁₈H₁₅ClO₂ | 298.77 | ~3–4 | Not reported | Aromatic substituents, double bond (C2) |
| (E)-3-Methyl-5-phenylpent-2-enoic acid | C₁₃H₁₄O₂ | 202.25 | ~4.5 | Not reported | Branched methyl, phenyl, E-configuration |
| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | C₂₃H₂₂O₅ | 378.42 | Not reported | Not reported | Triple bond, ester groups, diphenyl substituents |
Research Findings and Functional Differentiation
- Acidity: The triple bond in this compound enhances acidity (pKa 2.48) compared to enoic acids (pKa ~4–5) due to stronger electron withdrawal .
- Reagent Tests: Aqueous NaHCO₃: this compound reacts vigorously (effervescence) due to its lower pKa, while enoic acids react more slowly .
- Synthetic Utility: Ynoic acids are pivotal in alkyne-based coupling reactions (e.g., propargylation) . Ester derivatives (e.g., Ethyl 5-diphenylpent-2-ynoate) serve as intermediates in stereoselective syntheses .
Biological Activity
5-Hydroxypent-2-ynoic acid, with the molecular formula CHO, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group (-OH) and a triple bond (alkyne), making it a unique member of the alkyne family. The presence of these functional groups contributes to its reactivity and biological activity. The compound can be synthesized through the hydroxylation of pent-2-yne using osmium tetroxide as a hydroxylating agent under controlled conditions, which enhances selectivity towards the desired product.
The mechanism of action of this compound primarily involves its role as an enzyme inhibitor . The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their normal functions. This interaction is believed to interfere with key metabolic pathways within cells, although the detailed pathways are still under investigation.
Key Points:
- Enzyme Inhibition : The compound acts by binding to enzyme active sites.
- Reactivity : The hydroxyl group and triple bond enhance its reactivity compared to similar compounds.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially effective against various pathogens.
- Antiplasmodial Activity : It has shown promise in inhibiting Plasmodium species, which are responsible for malaria.
- Aldose Reductase Inhibition : This activity suggests potential applications in managing diabetic complications by preventing sugar alcohol accumulation.
Case Studies and Experimental Data
Recent studies have focused on the synthesis and biological characterization of derivatives related to this compound. For instance, derivatives were tested for their anticancer properties against A549 lung adenocarcinoma cells. Some derivatives demonstrated significant cytotoxicity while maintaining lower toxicity towards non-cancerous cells .
| Compound | Activity Type | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | Antimicrobial | Not specified | Moderate |
| Derivative A | Anticancer (A549) | 15 | High |
| Derivative B | Antiplasmodial | 20 | Moderate |
Applications in Medicine
The ongoing research into this compound highlights its potential as a lead compound for drug development. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications in treating diseases such as cancer and diabetes-related complications.
Future Directions
Future studies should focus on:
- Elucidating the detailed mechanisms of action.
- Exploring structure-activity relationships to optimize efficacy.
- Conducting in vivo studies to assess therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-hydroxypent-2-ynoic Acid, and what key parameters influence yield?
- Methodological Answer : The synthesis of this compound typically involves alkyne functionalization followed by carboxylation. For example, a Sonogashira coupling between propargyl alcohol and a halogenated precursor can introduce the triple bond, followed by oxidation to the carboxylic acid. Key parameters include reaction temperature (optimized between 60–80°C), catalyst choice (e.g., palladium/copper systems), and solvent polarity to stabilize intermediates. Yield improvements are achieved by controlling moisture levels and using inert atmospheres to prevent alkyne dimerization .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Characterization requires a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm alkyne ( ~70–90 ppm for carbons) and hydroxyl/carboxylic proton environments.
- IR : Peaks at ~3300 cm (O-H stretch), ~2100 cm (C≡C stretch), and ~1700 cm (C=O stretch).
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M-H] expected for m/z ~129.04).
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for alkyne-azide cycloadditions. Key steps include:
- Optimizing geometries of reactants and products.
- Calculating activation energies for Huisgen reactions under copper(I) catalysis.
- Solvent effects (e.g., DMSO vs. water) are incorporated using continuum solvation models. Results guide functional group protection strategies to enhance regioselectivity .
Q. What experimental strategies mitigate the degradation of this compound under varying pH conditions?
- Methodological Answer : Stability studies should assess:
- pH-Dependent Hydrolysis : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis or LC-MS.
- Temperature Effects : Arrhenius plots to predict shelf-life.
- Stabilizers : Co-solvents (e.g., glycerol) or antioxidants (e.g., BHT) can reduce oxidation. Data interpretation requires kinetic modeling (e.g., first-order decay constants) .
Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound?
- Methodological Answer : Contradictions between predicted and observed spectra may arise from tautomerism or impurities. Steps include:
- Repeating synthesis with rigorous purification (e.g., recrystallization, column chromatography).
- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Comparing experimental IR peaks with computational simulations (e.g., Gaussian software).
- Cross-referencing with literature on structurally similar compounds (e.g., 5-hexynoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
